

In-Depth Technical Guide to Benodanil (CAS No. 15310-01-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil (CAS No. 15310-01-7) is a systemic fungicide belonging to the benzanilide class of chemicals.[1] Historically used for the control of rust diseases in various crops, it has since been largely superseded by newer agents.[1][2] Its mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1), a key component of the mitochondrial electron transport chain in fungi.[2][3] This guide provides a comprehensive technical overview of **Benodanil**, including its chemical and physical properties, a detailed synthesis protocol, experimental procedures for the evaluation of its biological activity, and available toxicological data. The information is presented to support research and development activities in the fields of agriculture, mycology, and drug discovery.

Chemical and Physical Properties

Benodanil, chemically known as 2-iodo-N-phenylbenzamide, is a colorless crystalline solid.[1] [4] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)	
CAS Number	15310-01-7	[4]	
Molecular Formula	C13H10INO	[2]	
Molecular Weight	323.13 g/mol	[1]	
IUPAC Name	2-iodo-N-phenylbenzamide	[4]	
Synonyms	2-lodobenzanilide, BAS 3170F, Calirus	[1]	
Melting Point	137 °C	[5]	
Water Solubility	20 mg/L (at 20 °C)	[6]	
LogP (Octanol-Water Partition Coefficient)	3.927	[7]	

Synthesis of Benodanil

The synthesis of **Benodanil** is achieved through the formation of an amide bond between 2-iodobenzoic acid and aniline. A common laboratory-scale procedure involves the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with aniline.

Experimental Protocol: Synthesis of 2-iodo-N-phenylbenzamide

Materials:

- 2-iodobenzoic acid
- Thionyl chloride (SOCl₂)
- Aniline
- Triethylamine (Et₃N)



- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

Procedure:

Step 1: Synthesis of 2-iodobenzoyl chloride

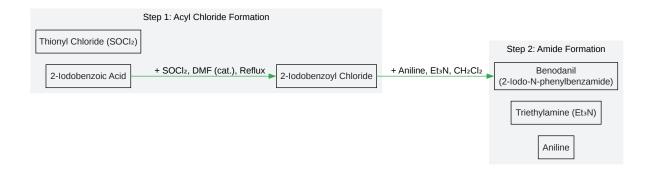
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
- Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until
 the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The
 crude 2-iodobenzoyl chloride is obtained as an oil or low-melting solid and can be used in
 the next step without further purification.

Step 2: Synthesis of 2-iodo-N-phenylbenzamide (**Benodanil**)

- Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath (0 °C).



- Dissolve the crude 2-iodobenzoyl chloride from Step 1 in dichloromethane and add it dropwise to the aniline solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 2-iodo-N-phenylbenzamide as a colorless crystalline solid.



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Caption: Synthesis workflow for **Benodanil**.



Biological Activity

Benodanil's primary biological activity is as a fungicide, specifically targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Antifungal Activity

The antifungal efficacy of **Benodanil** can be quantified using the mycelial growth rate method. This assay determines the concentration of the compound required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).

Materials:

- Pure cultures of test fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Alternaria tenuissima, Alternaria solani)
- Potato Dextrose Agar (PDA) medium
- Benodanil stock solution (e.g., in acetone or DMSO)
- Aqueous Tween 60 (1%)
- Sterile petri dishes (9 cm diameter)
- Sterile cork borer (e.g., 5 mm diameter)
- Incubator

Procedure:

- Prepare a stock solution of Benodanil in a suitable solvent (e.g., acetone).
- Prepare a series of dilutions of the Benodanil stock solution.
- Add the appropriate volume of each Benodanil dilution to molten PDA medium to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.



- From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
- Incubate the plates at an appropriate temperature (e.g., 28 ± 1 °C) for a period sufficient for the mycelium in the control plate to reach the edge of the dish.
- Measure the diameter of the fungal colony on each plate.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = [(dc dt) / dc] × 100
 - Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
- Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Succinate Dehydrogenase (SDH) Inhibition

The direct inhibitory effect of **Benodanil** on its target enzyme, SDH, can be measured through an in vitro enzyme assay. This assay typically involves the isolation of mitochondria from the target fungus and measuring the rate of an SDH-catalyzed reaction in the presence and absence of the inhibitor.

Materials:

- Fungal mycelia (e.g., Rhizoctonia solani)
- · Mitochondria isolation buffer
- Assay buffer (e.g., potassium phosphate buffer)
- Succinate (substrate)
- Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

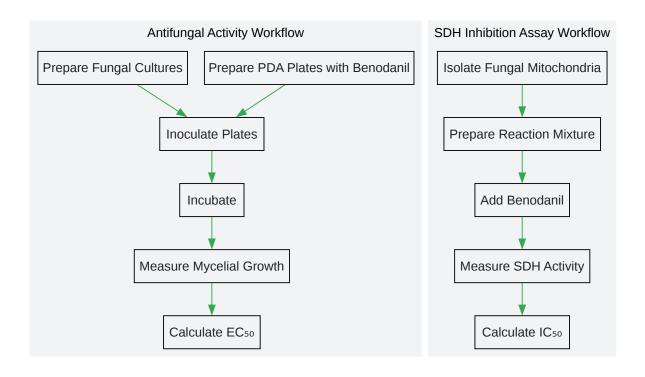


- Benodanil stock solution
- Spectrophotometer

Procedure:

- Isolate mitochondria from the fungal mycelia using standard cell fractionation techniques.
- Prepare a reaction mixture in a cuvette containing the assay buffer, succinate, and the electron acceptors.
- Add a specific amount of the isolated mitochondrial suspension to the cuvette.
- Initiate the reaction and monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.
- Repeat the assay with various concentrations of **Benodanil** added to the reaction mixture.
- Calculate the rate of the enzymatic reaction for each concentration of **Benodanil**.
- Determine the concentration of **Benodanil** that inhibits the enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Experimental workflows for biological assays.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of **Benodanil**.

Table 1: Antifungal Activity of Benodanil

Fungal Species	EC ₅₀ (mg/L)	Reference(s)
Rhizoctonia solani	6.38	[3]

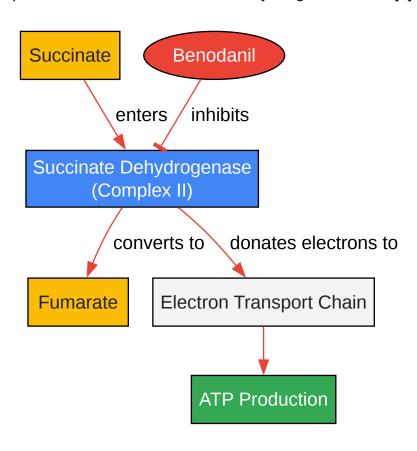


Table 2: Succinate Dehydrogenase Inhibition by Benodanil

Fungal Species	IC ₅₀ (mg/L)	Reference(s)
Rhizoctonia solani	62.02	[3]

Mechanism of Action

Benodanil functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain.[2][3] SDH catalyzes the oxidation of succinate to fumarate, a crucial step in the citric acid cycle and cellular respiration.[8] By binding to the ubiquinone-binding site of the SDH complex, **Benodanil** disrupts the electron flow, leading to a depletion of cellular ATP and ultimately fungal cell death.[3]



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Caption: Mechanism of action of Benodanil.

Toxicology



Benodanil is reported to be not highly toxic to mammals.[2] However, comprehensive toxicological data is limited as the compound is largely obsolete.

Table 3: Acute Toxicity of Benodanil

Test	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	> 6400 mg/kg	[5]
LD ₅₀	Rat	Dermal	> 2000 mg/kg	[5]

Conclusion

Benodanil is a historically significant fungicide with a well-defined mechanism of action targeting the succinate dehydrogenase enzyme. This technical guide provides a consolidated resource for researchers and professionals, offering detailed protocols for its synthesis and biological evaluation, along with a summary of its chemical, physical, and toxicological properties. While its agricultural use has declined, **Benodanil** remains a valuable tool compound for studies on fungal respiration, SDH inhibitors, and the development of new antifungal agents. The provided experimental methodologies can serve as a foundation for further research and comparative studies in these areas.

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